Metronidazole myristate

Description

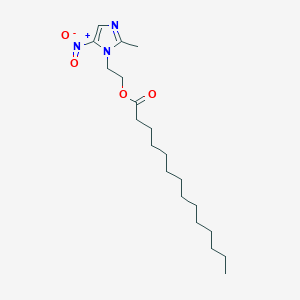

Structure

2D Structure

Properties

CAS No. |

132367-97-6 |

|---|---|

Molecular Formula |

C20H35N3O4 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl tetradecanoate |

InChI |

InChI=1S/C20H35N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(24)27-16-15-22-18(2)21-17-19(22)23(25)26/h17H,3-16H2,1-2H3 |

InChI Key |

TZVOJNPVLIAXMB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C |

Other CAS No. |

132367-97-6 |

Synonyms |

metronidazole myristate |

Origin of Product |

United States |

Iii. Advanced Analytical Characterization Methodologies for Metronidazole Myristate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds, providing detailed information about the molecular framework and the constituent functional groups.

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR analysis of metronidazole (B1676534) myristate would reveal characteristic signals corresponding to both the metronidazole and the myristate moieties. The spectrum is a composite of the signals from the parent drug, with notable shifts for the protons near the ester linkage, and the distinct signals of the C14 fatty acid chain.

The key expected proton signals in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are:

Metronidazole Moiety :

A singlet for the imidazole (B134444) ring proton (C-H).

A singlet for the methyl group (-CH₃) attached to the imidazole ring.

Two triplets for the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain, with the methylene group adjacent to the ester oxygen showing a downfield shift compared to the corresponding alcohol proton in the parent metronidazole.

Myristate Moiety :

A triplet for the terminal methyl group (-CH₃) of the long alkyl chain.

A large, complex multiplet for the multiple methylene groups (-CH₂-)n in the middle of the alkyl chain.

A triplet for the methylene group (α-CH₂) adjacent to the ester carbonyl group, which appears downfield due to the electron-withdrawing effect of the carbonyl.

Table 1: Predicted ¹H NMR Chemical Shifts for Metronidazole Myristate Predicted shifts are relative to TMS (Tetramethylsilane) and may vary based on solvent and experimental conditions.

| Proton Assignment | Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Imidazole-H | Metronidazole | ~7.9-8.1 | Singlet (s) |

| Imidazole-CH₃ | Metronidazole | ~2.4-2.6 | Singlet (s) |

| N-CH₂- | Metronidazole | ~4.4-4.6 | Triplet (t) |

| -CH₂-O-Ester | Metronidazole | ~4.2-4.4 | Triplet (t) |

| Ester-C(=O)-CH₂- | Myristate | ~2.2-2.4 | Triplet (t) |

| -(CH₂)₁₀- | Myristate | ~1.2-1.4 | Multiplet (m) |

| -CH₂-CH₃ | Myristate | ~1.5-1.7 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Expected signals include:

Metronidazole Moiety : Carbons of the imidazole ring (including the C-NO₂, C-CH₃, and C-H substituted carbons), the methyl carbon, and the two ethyl chain carbons.

Myristate Moiety : The ester carbonyl carbon (C=O) appears significantly downfield. The various carbons of the long alkyl chain produce a series of signals in the aliphatic region of the spectrum.

For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR is an indispensable technique. mdpi.comnih.gov It overcomes challenges like broad lines seen in solid samples, which arise from chemical shift anisotropy and dipolar coupling. escholarship.org CPMAS NMR allows for the characterization of the crystalline form, detection of polymorphism, and study of molecular packing in the solid state, which is not possible with solution-state NMR. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted shifts are relative to TMS and may vary based on experimental conditions.

| Carbon Assignment | Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ester C=O | Myristate | ~172-175 |

| C-NO₂ | Metronidazole | ~150-152 |

| Imidazole Ring Carbons | Metronidazole | ~125-140 |

| -CH₂-O-Ester | Metronidazole | ~62-65 |

| N-CH₂- | Metronidazole | ~48-50 |

| Ester-C(=O)-CH₂- | Myristate | ~34-36 |

| Alkyl Chain -(CH₂)n- | Myristate | ~22-32 |

| Imidazole-CH₃ | Metronidazole | ~14-15 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. core.ac.uk The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key vibrational bands include:

Ester Group : A strong, sharp absorption band for the carbonyl (C=O) stretch, which is absent in the parent metronidazole. A C-O stretching band is also characteristic of the ester linkage.

Nitro Group : Strong asymmetric and symmetric stretching bands for the N=O bonds. researchgate.net

Imidazole Ring : C=N and C=C stretching vibrations within the heterocyclic ring. researchgate.net

Alkyl Chain : Prominent C-H stretching and bending vibrations from the long myristate chain and the ethyl group. researchgate.net

Comparing the spectrum of the prodrug to that of metronidazole would clearly show the disappearance of the broad O-H stretching band of the alcohol in metronidazole and the appearance of the strong ester C=O stretching band. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2850-2960 |

| C=O (Ester) | Stretch | 1735-1750 |

| C=N, C=C (Aromatic) | Stretch | 1500-1600 |

| N=O (Nitro) | Asymmetric Stretch | 1520-1560 |

| N=O (Nitro) | Symmetric Stretch | 1345-1385 |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The primary chromophore in this compound is the nitroimidazole ring system from the metronidazole portion of the molecule. The long, saturated myristate chain does not absorb significantly in the standard UV-Vis range (200-800 nm).

The UV spectrum is characterized by an absorption maximum (λmax) that is useful for quantitative analysis. doaj.org The λmax for this compound is expected to be very similar to that of metronidazole, typically observed around 320-340 nm in various solvents. scirp.orgjetir.org By preparing solutions of known concentration and measuring their absorbance, a calibration curve can be constructed according to the Beer-Lambert Law. This allows for the precise quantification of this compound in bulk samples or formulations. nih.gov

Table 4: Typical Parameters for UV-Vis Quantitative Analysis

| Parameter | Description | Typical Value |

|---|---|---|

| λmax | Wavelength of Maximum Absorbance | ~320 nm |

| Solvent | Medium for dissolving the sample | Methanol (B129727), Ethanol, 0.1 M HCl |

| Concentration Range | Linear range for Beer's Law | 1-10 µg/mL |

| Correlation Coefficient (r²) | Measure of linearity of the calibration curve | > 0.999 |

1H NMR Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for determining the purity and concentration of active ingredients. nih.gov

A reversed-phase HPLC (RP-HPLC) method is ideally suited for the analysis of this compound. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol and water/buffer). ekb.eginnovareacademics.in

Due to the addition of the long, nonpolar C14 myristate chain, this compound is significantly more lipophilic (fat-soluble) than the parent metronidazole. Consequently, it will interact more strongly with the nonpolar C18 stationary phase, leading to a much longer retention time compared to metronidazole under the same chromatographic conditions. nih.gov

This technique is highly effective for:

Purity Assessment : Separating this compound from starting materials (metronidazole, myristic acid), by-products, and degradation products.

Quantification : Accurately measuring the amount of this compound in a sample by comparing its peak area to that of a reference standard. researchgate.net

The method's validation would include assessing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov

Table 5: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (~320 nm) |

| Injection Volume | 10-20 µL |

| Expected Retention Time | Significantly longer than metronidazole |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of metronidazole and its derivatives, including this compound. mdpi.com It is widely applicable for the separation, identification, and quantification of various organic compounds. mdpi.com HPLC's adaptability allows for its use in analyzing a wide array of substances, including those with high molecular weight and non-volatile characteristics. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly powerful and commonly employed variant of HPLC for the analysis of metronidazole and related compounds. This technique utilizes a non-polar stationary phase and a polar mobile phase. In RP-HPLC, a C18 column is frequently the stationary phase of choice. nih.govresearchgate.netcore.ac.ukinnovareacademics.in

The mobile phase composition is a critical parameter that is optimized to achieve effective separation. A common mobile phase for metronidazole analysis consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol. researchgate.netcore.ac.ukinnovareacademics.inijpsr.com The pH of the aqueous buffer is also a key factor, often adjusted to a specific value, for instance, pH 3.0 or 4.5, to ensure optimal separation and peak shape. researchgate.netinnovareacademics.inijpsr.com

Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 271 nm, 292 nm, or 320 nm for metronidazole. researchgate.netcore.ac.ukinnovareacademics.in The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier for the compound under specific chromatographic conditions. For instance, in one method, metronidazole eluted at 2.92 minutes. innovareacademics.in The flow rate of the mobile phase is maintained at a constant value, for example, 1.0 ml/min or 1.2 ml/min, to ensure reproducibility. researchgate.netcore.ac.ukinnovareacademics.in

The following table summarizes typical parameters used in RP-HPLC methods for the analysis of metronidazole, which can be adapted for this compound.

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

| Stationary Phase | Hibar® C18 (250mm x 4.6mm, 5µm) researchgate.net | C18 (250mm × 4.6mm, 5µ) core.ac.uk | Inertsil ODS C18 (250X4.6 mm×5µ) innovareacademics.in |

| Mobile Phase | 0.01M Potassium dihydrogen phosphate (B84403) (pH 3.0) and Acetonitrile (83:17, v/v) researchgate.net | Triethylamine: 0.02M Potassium Dihydrogen phosphate (pH 3.5): Methanol (0.01:70:30) core.ac.uk | Mixed phosphate buffer (pH 4.5):Methanol: Acetonitrile (30:50:20 v/v) innovareacademics.in |

| Flow Rate | 1.0 mL/minute researchgate.net | 1.0 ml/min core.ac.uk | 1.2 ml/min innovareacademics.in |

| Detection Wavelength | 320 nm researchgate.net | 292 nm core.ac.uk | 271 nm innovareacademics.in |

| Retention Time | Not Specified | 6.10 min core.ac.uk | 2.92 min innovareacademics.in |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the qualitative and quantitative analysis of pharmaceuticals like metronidazole and its esters. researchgate.netresearchgate.net HPTLC offers enhanced separation efficiency and sensitivity compared to conventional TLC. sigmaaldrich.com These methods are advantageous for their simplicity, speed, and the ability to analyze multiple samples simultaneously on a single plate. researchgate.netamazonaws.com

For the analysis of metronidazole, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A representative mobile phase for the simultaneous analysis of Metronidazole and Miconazole Nitrate is a mixture of Toluene, Chloroform, and Methanol in a ratio of 3.0:2.0:0.6 (v/v/v). nih.gov After development, the separated spots are visualized and quantified using a densitometer at a specific wavelength, for example, 240 nm. nih.gov The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. In one study, the Rf for metronidazole was 0.34. nih.gov

A study on the simultaneous quantification of Metronidazole and Miconazole Nitrate in a gel formulation demonstrated the utility of HPTLC. nih.gov The method showed linearity in the concentration range of 300-700 ng/spot for metronidazole. nih.gov The accuracy of the method was confirmed by recovery studies, with a mean recovery of 100.13% (by height) for metronidazole. nih.gov

| Parameter | HPTLC Method for Metronidazole and Miconazole Nitrate nih.gov |

| Stationary Phase | Silica gel 60 GF254 TLC plates |

| Mobile Phase | Toluene: Chloroform: Methanol (3.0:2.0:0.6 v/v/v) |

| Detection Wavelength | 240 nm |

| Retention Factor (Rf) of Metronidazole | 0.34 |

| Linearity Range for Metronidazole | 300-700 ng/spot |

| Mean Recovery for Metronidazole | 100.13 ± 1.59% (by height) |

Voltammetric and Polarographic Methods in Stability Testing

Voltammetric and polarographic techniques are electrochemical methods that can be employed in the stability testing of metronidazole. nih.gov These methods are based on measuring the current that flows as a function of the applied potential when the analyte undergoes oxidation or reduction at an electrode surface. scielo.br

The electroreduction of metronidazole has been studied using techniques like direct current (d.c.) polarography, differential pulse polarography (DPP), and cyclic voltammetry (CV). scielo.br The reduction mechanism is dependent on the solvent and the supporting electrolyte used. scielo.br In aqueous acidic media, metronidazole typically shows two reduction waves, corresponding to the reduction of the nitro group to a hydroxylamine (B1172632) and then further to an amine derivative. scielo.br

In stability studies, these methods can be used to monitor the degradation of the parent drug and the formation of electrochemically active degradation products. nih.gov Combining HPLC with voltammetric or polarographic methods can provide a comprehensive understanding of the stability profile, offering high accuracy and precision. nih.gov For instance, differential-pulse voltammetry (DPV) has been used to quantify metronidazole, with the peak current being proportional to its concentration over a specific range. researchgate.net

Validation of Analytical Methodologies (ICH Guidelines)

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the methods are reliable, accurate, and reproducible for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines (specifically Q2(R1)) for the validation of analytical procedures. researchgate.netfabad.org.tr These guidelines outline the parameters that need to be evaluated, which include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.inijisrt.comnih.govgsconlinepress.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities, degradation products, or matrix components. researchgate.net

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netgsconlinepress.com It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should be close to 1 (e.g., 0.9999). researchgate.netnih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. fabad.org.tr It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. researchgate.netfabad.org.tr Recoveries are typically expected to be within a range of 98-102%. ijisrt.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fabad.org.tr It is usually expressed as the relative standard deviation (RSD) of the results. gsconlinepress.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gsconlinepress.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.ingsconlinepress.com

Numerous studies on the development of analytical methods for metronidazole explicitly state that the validation was performed according to ICH guidelines, demonstrating the adherence to these regulatory standards. researchgate.netinnovareacademics.inijpsr.comfabad.org.trnih.govekb.eg

The following table presents typical validation parameters for an RP-HPLC method for metronidazole, as per ICH guidelines.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 researchgate.netnih.gov |

| Accuracy (% Recovery) | 98-102% innovareacademics.inijisrt.com |

| Precision (% RSD) | ≤ 2% ijpsr.com |

| Limit of Detection (LOD) | e.g., 2.48 µg/ml innovareacademics.in |

| Limit of Quantification (LOQ) | e.g., 7.51 µg/ml innovareacademics.in |

Iv. Biotransformation and in Vitro Hydrolysis Kinetics of Metronidazole Myristate

Prodrug Bioconversion Mechanisms

The conversion of metronidazole (B1676534) myristate to metronidazole proceeds via the cleavage of its ester linkage. This process can be catalyzed by enzymes present in biological tissues or can occur through non-enzymatic chemical hydrolysis.

The primary mechanism for the in vivo bioconversion of ester prodrugs like metronidazole myristate is enzymatic hydrolysis mediated by esterases, which are abundant in blood, the liver, and other tissues. nih.gov These enzymes recognize and cleave the ester bond, releasing the active metronidazole and myristic acid.

Research on various ester prodrugs of metronidazole confirms this pathway. Studies on fatty acid derivatives of metronidazole have shown that these compounds are effectively degraded enzymatically in serum to release the parent drug. nih.gov Similarly, various amino acid esters of metronidazole undergo rapid hydrolysis in 80% human plasma, converting to metronidazole within minutes, which underscores the efficiency of enzymatic catalysis. nih.gov For instance, the half-life for the hydrolysis of metronidazole amino acid esters in human plasma is significantly shorter than in aqueous buffer solutions, indicating that the process is predominantly enzyme-driven. nih.gov This rapid, enzyme-mediated conversion is a key feature of their design as prodrugs.

In addition to enzymatic action, this compound can undergo chemical hydrolysis in aqueous environments. This non-enzymatic degradation is dependent on factors such as pH and temperature. nih.govgoogle.com The stability of the prodrug in various aqueous systems is a crucial factor for its formulation and storage.

Kinetic studies of metronidazole ester prodrugs in aqueous buffer solutions provide insight into their intrinsic chemical stability. For example, a series of metronidazole amino acid esters demonstrated adequate chemical stability in a phosphate (B84403) buffer at a physiological pH of 7.4, with hydrolysis half-lives ranging from 4 to 16 hours. nih.gov This suggests that while chemical hydrolysis does occur, it is a much slower process compared to the rapid hydrolysis catalyzed by serum esterases. nih.gov The hydrolysis is subject to catalysis by hydroxide (B78521) ions, and the rate can be influenced by the specific buffer components used. google.com

Role of Esterases in Hydrolysis

In Vitro Hydrolysis Kinetic Studies

To characterize the rate of conversion of this compound to its active form, in vitro hydrolysis kinetic studies are employed. These studies typically measure the rate of disappearance of the prodrug and the appearance of metronidazole over time in various media.

The hydrolysis of metronidazole ester prodrugs, both in aqueous buffers and in biological media like plasma, consistently follows pseudo-first-order kinetics. nih.gov This kinetic model applies when the concentration of one reactant (in this case, water or the hydrolyzing enzyme) is in such large excess that it remains effectively constant throughout the reaction. Consequently, the rate of hydrolysis becomes dependent only on the concentration of the prodrug. The adherence to this model allows for the straightforward calculation of important kinetic parameters, such as the hydrolysis rate constant (k) and the half-life (t½). nih.govgoogle.com

The half-life (t½) of hydrolysis is a critical parameter representing the time required for 50% of the prodrug to be converted to the parent drug. It is a key indicator of the prodrug's stability and its rate of activation.

In phosphate buffer solutions at a physiological pH of 7.4, metronidazole ester prodrugs exhibit a degree of chemical stability. Studies on analogous amino acid esters of metronidazole provide reference values for this stability. The half-lives for these compounds in phosphate buffer (pH 7.4) at 37°C were found to be in the range of several hours, highlighting their relative stability in the absence of enzymatic catalysts. nih.gov In contrast, the hydrolysis in 80% human plasma under the same conditions is dramatically faster, with half-lives often measured in minutes. nih.gov This stark difference underscores the pivotal role of esterases in the bioconversion of these prodrugs.

The tables below present comparative hydrolysis data for several metronidazole amino acid ester prodrugs, illustrating the difference in stability between a simple aqueous buffer and a biological medium rich in enzymes.

Table 1: Hydrolysis Half-Life (t½) of Metronidazole Amino Acid Ester Prodrugs in Phosphate Buffer (pH 7.4) at 37°C (Data based on related metronidazole ester compounds to illustrate chemical stability)

| Compound | Half-Life (t½) in Hours |

| Metronidazole N,N-diethylglycinate HCl | 4.1 |

| Metronidazole N,N-dimethylglycinate HCl | 16.3 |

| Metronidazole piperidinoacetate HCl | 11.2 |

| Metronidazole 4-methylpiperazinoacetate 2HCl | 7.9 |

| Metronidazole 4-ethylpiperazinoacetate 2HCl | 13.9 |

| Metronidazole 4-phenylpiperazinoacetate 2HCl | 10.1 |

| Source: Data derived from a study on metronidazole amino acid ester prodrugs. nih.gov |

Table 2: Hydrolysis Half-Life (t½) of Metronidazole Amino Acid Ester Prodrugs in 80% Human Plasma at 37°C (Data based on related metronidazole ester compounds to illustrate enzymatic conversion)

| Compound | Half-Life (t½) in Hours | Half-Life (t½) in Minutes |

| Metronidazole N,N-diethylglycinate HCl | < 0.08 | < 5 |

| Metronidazole N,N-dimethylglycinate HCl | < 0.08 | < 5 |

| Metronidazole piperidinoacetate HCl | < 0.08 | < 5 |

| Metronidazole 4-methylpiperazinoacetate 2HCl | 2.5 | 150 |

| Metronidazole 4-ethylpiperazinoacetate 2HCl | < 0.08 | < 5 |

| Metronidazole 4-phenylpiperazinoacetate 2HCl | 8.5 | 510 |

| Source: Data derived from a study on metronidazole amino acid ester prodrugs. nih.gov |

Half-Life Determination in Various Media

Simulated Biological Fluids (e.g., Human Plasma, Liver Homogenate)

Research on a series of metronidazole amino acid esters has demonstrated that these compounds are rapidly hydrolyzed to metronidazole in 80% human plasma at 37°C. nih.govresearchgate.net The hydrolysis typically follows pseudo-first-order kinetics. nih.govresearchgate.net For most of these esters, the conversion is completed within a few minutes, indicating efficient enzymatic action. nih.gov The rate of this serum-catalyzed hydrolysis is influenced by the specific amino acid conjugated to metronidazole, with half-lives ranging from a few minutes to several hours. nih.gov For instance, the phenylalanine ester of metronidazole has a half-life of 4.5 minutes in human serum, while the isoleucine ester is significantly more stable with a half-life of 96 hours. nih.gov

This rapid, enzyme-mediated hydrolysis in plasma suggests that upon entering the systemic circulation, this compound would likely be converted to metronidazole, releasing the active drug. The lipophilic nature of the myristate group may influence the rate of interaction with plasma esterases.

The liver is the primary site for the metabolism of systemically available metronidazole, which is mainly oxidized to hydroxymetronidazole and a carboxylic acid derivative. ijpc.com Therefore, once metronidazole is regenerated from its myristate ester in the plasma, it would subsequently undergo hepatic biotransformation. Studies in patients with liver disease have shown impaired metabolism of metronidazole, underscoring the liver's central role in its clearance. core.ac.uk While direct studies on this compound in liver homogenate are lacking, it is anticipated that any ester that escapes plasma hydrolysis would be subject to hydrolysis by esterases present in the liver, followed by the established metabolic pathways of metronidazole.

Table 1: Half-life of Various Metronidazole Amino Acid Esters in Human Serum at 37°C Note: This data is for amino acid esters of metronidazole and is provided for comparative purposes to illustrate the enzymatic hydrolysis of metronidazole prodrugs in human serum.

| Metronidazole Ester | Half-life (t½) |

| Phenylalanine Ester | 4.5 minutes |

| Isoleucine Ester | 96 hours |

Data sourced from Cho, M. J., & Haynes, L. C. (1985). Serum-catalyzed hydrolysis of metronidazole amino acid esters. Journal of Pharmaceutical Sciences, 74(8), 883-885. nih.gov

Influence of pH on Ester Hydrolysis Rate

The stability of the ester bond in this compound is critically dependent on pH. Generally, ester hydrolysis is subject to both acid and base catalysis. Studies on metronidazole and its other ester prodrugs have shown that the degradation rate is significantly influenced by the pH of the medium. ajol.info

For metronidazole itself, the degradation kinetics in aqueous solutions show a pH-independent region between pH 3.9 and 6.6, with maximum stability observed at pH 5.6. nih.gov However, for its ester prodrugs, the hydrolysis rate is typically accelerated at both lower and higher pH values. For example, a mutual prodrug of metronidazole with ciprofloxacin (B1669076) exhibited marked stability at pH 3-7, followed by accelerated hydrolysis at higher pH, which is characteristic of general acid-base catalysis. ajol.info Similarly, studies on metronidazole amino acid esters revealed that stability is often greatest in the acidic to neutral pH range, with accelerated hydrolysis at more alkaline pHs. nih.gov For instance, the N,N-diethylglycinate hydrochloride derivative of metronidazole showed marked stability at pH 2-6, with an accelerated rate of hydrolysis at pH 7.4. nih.govresearchgate.net Conversely, some esters may be less stable at lower pH values. nih.gov

The hydrolysis of the ester linkage in this compound is expected to follow these general principles, with the rate being slowest in a slightly acidic to neutral pH range and increasing in more acidic or, particularly, in alkaline conditions. This pH-dependent hydrolysis is a key factor in the formulation design and the release profile of the drug in different physiological environments.

Table 2: pH-dependent Stability of Metronidazole Note: This data pertains to the parent drug, metronidazole, and indicates its stability profile across a range of pH values.

| pH Range | Stability Profile |

| 3.9 - 6.6 | pH-independent region, relatively stable |

| 5.6 | Maximum stability |

| > 7 | Accelerated degradation/hydrolysis |

Data sourced from Wang, D. C., & Lee, H. K. (1993). Degradation kinetics of metronidazole in solution. Journal of Pharmaceutical Sciences, 82(1), 117-121. nih.gov

Quantitative Regeneration of Metronidazole from its Myristate Ester

A crucial aspect of a prodrug's effectiveness is the efficiency with which the active parent drug is regenerated. For metronidazole esters, studies have indicated that the hydrolysis of the ester bond leads to a quantitative reversion to metronidazole. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) analysis of the hydrolysis of metronidazole amino acid esters in both aqueous buffer (pH 7.4) and 80% human plasma has confirmed that the process results in the quantitative formation of metronidazole. nih.govresearchgate.net This complete conversion is essential to ensure that the full therapeutic potential of the administered dose is realized.

While direct quantitative analysis of metronidazole regeneration from the myristate ester is not available, the consistent findings with other metronidazole esters strongly suggest that the hydrolysis of this compound would also yield metronidazole quantitatively. The cleavage of the ester bond is a direct hydrolytic process that breaks the linkage between the myristic acid moiety and the hydroxyl group of metronidazole, thereby releasing the active drug and myristic acid as the by-products. The successful and complete regeneration of metronidazole is a fundamental prerequisite for the prodrug's bioactivity.

V. Structure Activity Relationships and Molecular Mechanisms of Action Focusing on the Nitroimidazole Core

Principles of Nitroimidazole Reductive Activation

The selective toxicity of nitroimidazoles against anaerobic bacteria and certain protozoa is a direct consequence of their reductive activation, a process that occurs efficiently only in low-oxygen environments. oup.combmj.comoup.com Aerobic cells are largely spared because the initial reduction step is reversible in the presence of oxygen, creating a "futile cycle" that prevents the accumulation of toxic intermediates. oup.comoup.com

The activation of the nitroimidazole prodrug is initiated by the transfer of a single electron to its nitro group. oup.comnih.gov This reduction is not spontaneous but is mediated by specific low-redox-potential electron transport proteins present in anaerobic or microaerophilic organisms. bmj.comcapes.gov.brnih.gov Key proteins implicated in this process include:

Ferredoxins: These are small, iron-sulfur proteins that are central to the metabolism of anaerobic organisms. nih.govoup.com In many bacteria and protozoa, pyruvate:ferredoxin oxidoreductase (PFOR) reduces ferredoxin, which then serves as the direct electron donor for the reduction of the nitroimidazole. oup.comwikipedia.orgplos.org The rate of this electron transfer has been shown to correlate with the susceptibility of the organism to the drug. asm.orgasm.org

Flavodoxins: In some organisms, flavodoxins can perform a similar function to ferredoxins. oup.com

Thioredoxin Reductase: In parasites like Entamoeba histolytica, thioredoxin reductase has been identified as a key enzyme capable of reducing and activating metronidazole (B1676534). nih.govplos.org

Deazaflavin-dependent Nitroreductase (Ddn): In Mycobacterium tuberculosis, the activation of certain nitroimidazoles (like pretomanid) is dependent on a specific enzyme, Ddn, which utilizes the cofactor F420. nih.govpnas.org

The reduction potential of the nitroimidazole must be less negative (i.e., more positive) than that of the cellular electron donor, creating a thermodynamic driving force for the reaction. oup.com For instance, metronidazole has a reduction potential of approximately -415 mV, which is higher than that of ferredoxin (around -430 to -460 mV), making it an efficient electron acceptor. oup.com

The single-electron reduction of the nitroimidazole ring results in the formation of a highly reactive nitro radical anion (R-NO₂⁻). oup.comnih.gov This is the first in a cascade of reactive intermediates that are ultimately responsible for cellular damage. The fate of this radical anion determines the drug's effect:

Under aerobic conditions: The radical anion rapidly transfers its extra electron to molecular oxygen, regenerating the parent nitroimidazole compound and producing a superoxide (B77818) radical. This futile cycling prevents the accumulation of cytotoxic products and contributes to the selective toxicity against anaerobes. oup.com

Under anaerobic conditions: In the absence of oxygen, the nitro radical anion has a longer lifetime and can undergo further reduction and chemical transformations. oup.comopenmedscience.com This leads to the generation of a variety of cytotoxic species, including:

Nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives: These are highly reactive electrophiles. openmedscience.com

Reactive Nitrogen Species (RNS): The breakdown of the reduced nitroimidazole can release nitrite (B80452) (NO₂⁻) and potentially other nitrogen oxides. nih.govresearchgate.netmdpi.com These species can cause nitrosative stress within the cell.

Free Radicals: The process generates various radical species that can damage all types of biological macromolecules. wikipedia.orgunimib.it

Ultimately, this process leads to the fragmentation of the imidazole (B134444) ring itself, producing transient cytotoxic compounds. oup.com

Electron Transport Protein-Mediated Reduction

Molecular Interactions Leading to Cytotoxicity

The array of reactive species generated from the reductive activation of metronidazole exerts a potent cytotoxic effect primarily by damaging the cell's genetic material.

DNA is considered the principal target of activated nitroimidazoles. bmj.comoup.com The reduced intermediates interact with DNA, leading to profound structural and functional damage through several mechanisms:

DNA Strand Breakage: The reactive radicals generated from the drug can attack the deoxyribose-phosphate backbone of DNA, causing both single- and double-strand breaks. bmj.comoup.comcapes.gov.br This loss of structural integrity is a lethal event for the cell.

Inhibition of Nucleic Acid Synthesis: Nitroimidazoles, including metronidazole and tinidazole, are potent inhibitors of DNA synthesis. wikipedia.orgbiesterfeld.comoup.comoup.com This occurs as a direct consequence of the DNA damage; the cell's replication machinery cannot proceed along a damaged template. While DNA synthesis is drastically inhibited, RNA synthesis is generally not affected to the same degree. oup.comoup.com

Helix Destabilization: The interaction of the reduced drug with DNA can disrupt the hydrogen bonds between base pairs, leading to a destabilization of the DNA helix. oup.com

Inhibition of DNA Repair: There is evidence to suggest that nitroimidazoles may also inhibit the cell's own DNA repair mechanisms, thereby exacerbating the damage caused by the initial attack. bmj.comcapes.gov.br

The culmination of these interactions is the degradation of existing DNA and a halt to replication, leading to cell death. oup.com

Structural Modulations and Their Impact on Prodrug Activation and Bioconversion

The specific structure of a nitroimidazole derivative significantly influences its activity, including its reduction potential, susceptibility to activation, and ultimate cytotoxicity.

The arrangement of substituents on the imidazole ring is critical for the drug's biological profile. Key structural features include:

Position of the Nitro Group: The location of the nitro group (—NO₂) on the imidazole ring is a primary determinant of activity. unimib.it

5-Nitroimidazoles (e.g., Metronidazole, Tinidazole): These compounds are primarily active against anaerobic organisms. bmj.comresearchgate.net Their activity is strictly dependent on the low-redox environment required for activation.

2-Nitroimidazoles (e.g., Benznidazole, Misonidazole): These compounds often have higher reduction potentials than their 5-nitro counterparts. oup.com Some have been developed as radiosensitizers for hypoxic tumor cells. bmj.com

4-Nitroimidazoles (e.g., Pretomanid (PA-824)): This class can exhibit activity against both aerobic and anaerobic bacteria, such as M. tuberculosis. nih.govresearchgate.net However, their aerobic activity often depends on other structural features, such as a fused bicyclic ring system. nih.govnih.gov Studies have shown that the 4-nitro position is essential for the activity of compounds like PA-824, with the corresponding 5-nitro isomer being inactive. mdpi.com

Substituent Effects:

C2-Methyl Group: The presence of a methyl group at the C2 position, as seen in metronidazole, has been shown to influence genotoxicity. nih.govnih.gov In some cases, for compounds with a nitro group at C5, the C2-methyl group is associated with moderate to high genotoxicity. nih.gov

Side Chain at N1: The nature of the substituent at the N1 position affects the drug's physicochemical properties, such as lipophilicity and solubility, which can influence its uptake and distribution. In a study of T. vaginalis and Anabaena ferredoxins, the size of the alkyl substituent at the N-1 position was found to strongly influence the rate of electron transfer, suggesting it affects the drug's fit within the enzyme's active site. asm.org

Electron-Withdrawing/Donating Groups: Adding electron-withdrawing groups (e.g., cyano, chloro) to the imidazole ring can make the nitro group easier to reduce (a more positive reduction potential), while electron-donating groups (e.g., amino) have the opposite effect. mdpi.comrsc.org This can modulate the drug's activation profile.

These structure-activity relationships are critical for the design of new nitroimidazole derivatives with improved efficacy, broader spectrums of activity, or reduced toxicity. rsc.org

Impact of Side Chain Length and Lipophilicity on Prodrug Performance

The transformation of a parent drug into a prodrug by attaching a promoiety, such as a long-chain fatty acid, is a well-established strategy to modify its physicochemical properties. In the case of metronidazole myristate, the parent drug, metronidazole, is esterified with myristic acid, a 14-carbon saturated fatty acid. This modification significantly increases the lipophilicity of the compound, which is a critical factor influencing a drug's absorption, distribution, and permeation across biological membranes.

The performance of a prodrug is intrinsically linked to its structure, particularly the nature of the side chain. Research into various chemical enhancers for transdermal drug delivery has consistently shown a strong correlation between alkyl chain length and efficacy. mdpi.com Generally, for amphiphilic molecules, an optimal chain length of 10-12 carbons provides the best profile for disrupting the lipid organization of the stratum corneum, thereby enhancing permeation. mdpi.com The myristate side chain (C14) in this compound falls within this effective range, suggesting its design is optimized for increased lipid solubility and membrane transport. Studies on other compounds have shown that for saturated fatty acids or alcohols used as enhancers, the most significant effect is often observed with a 12-carbon chain. scielo.br

This principle is further illustrated by structure-activity relationship studies of various compound series. For instance, in the development of dioxonaphthoimidazoliums, lipophilicity was a dominant factor directing the activity in di-alkyl-substituted compounds. acs.org Similarly, studies on azone derivatives, used as percutaneous enhancers, concluded that the length of the side chain (ranging from C10 to C20) has an important effect on the enhancer activity. scielo.br The addition of a highly lipophilic side chain, like myristate, to a more hydrophilic drug like metronidazole is intended to improve its partitioning into lipid-rich environments, such as cell membranes, which is a key step for prodrugs that need to enter cells to be activated.

The following table illustrates the general relationship between alkyl chain length and lipophilicity, a key determinant of prodrug performance for membrane permeation.

| Property | Short Alkyl Chain (e.g., C2-C4) | Medium Alkyl Chain (e.g., C8-C12) | Long Alkyl Chain (e.g., C14-C18) |

| Lipophilicity (Log P) | Low | Moderate to High | Very High |

| Membrane Permeation | Generally Low | Often Optimal mdpi.com | High, but may be limited by aqueous solubility |

| Prodrug Application | Used to slightly increase lipophilicity | Targeted for optimal balance of solubility and permeability | Used to maximize lipid solubility for depot formulations or transdermal delivery scielo.br |

This table represents generalized principles of medicinal chemistry; specific values vary by the core molecule.

Mechanisms of Antimicrobial Selectivity in Anaerobic Environments

The remarkable selectivity of metronidazole and other nitroimidazoles for anaerobic organisms is a cornerstone of their clinical utility and is dictated by the unique metabolic environment of these microbes. drugbank.com Metronidazole itself is a prodrug, meaning it is administered in an inactive form and requires biological activation to exert its cytotoxic effects. nih.gov This activation process is the key to its selectivity.

The mechanism proceeds through the following steps:

Passive Diffusion : Metronidazole, being a small and relatively uncharged molecule, enters the microbial cell via passive diffusion. drugbank.comoup.com This entry is non-selective and occurs in both aerobic and anaerobic cells.

Reductive Activation : The critical step for activation is the reduction of the nitro group (NO₂) on the imidazole ring. patsnap.comnih.gov This reduction only occurs efficiently in environments with a very low redox potential, a characteristic feature of obligate anaerobes. drugbank.comcambridge.org These organisms possess electron-transport proteins, such as ferredoxin or flavodoxin, that have a sufficiently negative redox potential to donate an electron to metronidazole. drugbank.com

Formation of Toxic Radicals : The transfer of an electron to the nitro group transforms the molecule into a short-lived, highly reactive nitroso radical anion. patsnap.com This activated form of the drug is extremely cytotoxic.

DNA Damage : The generated radicals interact non-specifically with microbial DNA, causing strand breakage, destabilization of the helical structure, and inhibition of nucleic acid synthesis, which ultimately leads to cell death. nih.govoup.compatsnap.com

Aerobic and facultative anaerobic bacteria lack the low-redox-potential electron transport systems necessary to efficiently reduce the nitro group. oup.com Furthermore, in the presence of oxygen, any activated metronidazole radical that might form is rapidly re-oxidized back to its original, inactive state. oup.com This futile cycling prevents the accumulation of toxic radicals and protects aerobic cells, conferring the high degree of selectivity for anaerobic environments.

In Vitro Studies on Resistance Mechanisms to Nitroimidazoles

Despite the long-standing efficacy of nitroimidazoles, acquired resistance has been documented in various anaerobic bacteria and protozoa. In vitro studies have been crucial in elucidating the complex mechanisms responsible for this resistance. nih.gov The most prominent mechanisms identified are the enzymatic inactivation of the drug and impairments in the activation pathway.

One of the most well-characterized resistance mechanisms is mediated by the nim genes . nih.govdiva-portal.org These genes encode for a 5-nitroimidazole reductase enzyme. nih.govoup.com This enzyme provides an alternative metabolic pathway that reduces the nitro group of the drug to a non-toxic amino group (NH₂), thereby preventing the formation of the cytotoxic nitroso radicals required for its antimicrobial activity. oup.comoup.com At least eleven nim genes have been identified (nimA to nimK), and they have been found in a variety of anaerobic bacteria, often located on mobile genetic elements which facilitates their spread. nih.govnih.gov The presence of a nim gene can confer low- to high-level resistance to metronidazole. nih.govdiva-portal.org

| Gene | Organism(s) Found In (Examples from in vitro studies) | Reference |

| nimA | Bacteroides fragilis group, Prevotella bivia, Clostridium bifermentans, Actinomyces odontolyticus | nih.govoup.com |

| nimB | Bacteroides fragilis group, Finegoldia magna, Anaerococcus prevotii | nih.govoup.com |

| nimC | Bacteroides fragilis group, Prevotella oralis | nih.govasm.org |

| nimD | Bacteroides fragilis group | nih.gov |

| nimE | Bacteroides fragilis group, Prevotella oralis, Prevotella buccalis | nih.govasm.org |

| nimF | Bacteroides fragilis group | nih.gov |

| nimG | Bacteroides spp. | oup.com |

| nimH | Bacteroides fragilis | oup.com |

| nimI, nimJ | Bacteroides spp. | oup.com |

Another significant mechanism of resistance involves impaired drug activation . This can occur through the decreased activity or expression of the microbial enzymes responsible for reducing metronidazole. In vitro studies with Trichomonas vaginalis have shown that resistance can develop through the gradual loss of hydrogenosomal proteins essential for drug activation, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. nih.gov Similar findings suggest that decreased PFOR activity may contribute to resistance in some bacterial isolates. asm.org

Vi. Research on Advanced Drug Delivery Systems Incorporating Metronidazole Myristate

Formulation Strategies for Enhanced Delivery

Formulation strategies for metronidazole (B1676534) focus on creating sophisticated oral and topical systems that can control the rate and location of drug release. This involves the use of various polymers and formulation techniques to achieve desired therapeutic outcomes.

Sustained-release formulations are designed to release metronidazole over an extended period, thereby maintaining therapeutic concentrations for a longer duration and improving patient compliance. birzeit.edu Matrix tablets are a common approach, where the drug is embedded within a polymer matrix that slows down its release.

Floating matrix tablets have been developed to prolong the gastric residence time of the drug, which is particularly useful for treating stomach-related infections like those caused by Helicobacter pylori. researchgate.netnih.gov These systems are designed to have a lower density than gastric fluids, allowing them to float on the stomach contents and release the drug slowly. researchgate.net Various polymers, including Hydroxypropyl Methylcellulose (HPMC), psyllium, and carbopol, have been used as floating and release-retarding agents. researchgate.net Another technique to achieve sustained release is thermal sintering, where tablets containing a binder like Irvingia gabonesis gum are heated, causing the particles to bond and form a stronger matrix that retards drug release. jsppharm.org Studies have shown that increasing the sintering temperature and time leads to a slower drug release. jsppharm.org

| Formulation Type | Polymer(s) Used | Key Finding | Reference |

| Floating Matrix Tablets | HPMC, Psyllium, Carbopol | Formulations can float immediately and show buoyancy for at least 8 hours while providing sustained drug release. | researchgate.net |

| Floating Tablets | HPMC, Avicel | The release rate from floating tablets was significantly lower than from conventional tablets, indicating sustained release for over 6 hours. | nih.gov |

| Sintered Matrix Tablets | Irvingia gabonesis Gum | Drug retardation was optimized in tablets sintered at 60 ºC for 5 hours, extending release up to 10 hours. | jsppharm.org |

Biphasic drug delivery systems are an innovative approach designed to provide both immediate and sustained release of metronidazole from a single tablet. birzeit.edu These are typically formulated as bilayer tablets, consisting of two distinct layers. birzeit.edubirzeit.edu

The first layer is an immediate-release (IR) layer, which provides a loading dose of the drug for a rapid onset of action. birzeit.edubirzeit.edu The second layer is an extended-release (ER) or sustained-release (SR) layer, which releases the drug slowly over time to maintain therapeutic plasma levels. birzeit.edu This combination helps to reduce dosing frequency and improve clinical efficacy. birzeit.edu Hydrophilic polymers like HPMC are commonly used in the SR layer to control the drug release. birzeit.edubirzeit.edu The inclusion of substances like starch or microcrystalline cellulose (B213188) can modify the release profile from the SR layer. birzeit.edubirzeit.edu Research has demonstrated that these biphasic tablets can successfully provide an initial burst release followed by a sustained release pattern for up to 24 hours. birzeit.edu

| Layer | Purpose | Common Polymer | Key Characteristic | Reference |

| Immediate Release (IR) | Rapid onset of action (Loading dose) | - | Provides an initial burst of the drug. | birzeit.edu |

| Sustained Release (SR) | Maintain plasma drug levels | HPMC | The drug is released slowly as the polymer matrix erodes or dissolves. | birzeit.edubirzeit.edu |

A variety of natural and synthetic polymers are integral to the development of advanced drug delivery systems for metronidazole due to their diverse properties, such as controlling release, providing mucoadhesion, and forming gels. nih.govresearchgate.net

Hydroxypropyl Methylcellulose (HPMC) is a widely used hydrophilic polymer that forms a gel-like layer upon contact with water, controlling drug release through diffusion and erosion of the matrix. birzeit.edubirzeit.edunih.gov It is used in sustained-release tablets, floating systems, and biphasic delivery systems. birzeit.edunih.govnih.gov

Carbopol , a high-molecular-weight polymer of acrylic acid, is known for its excellent mucoadhesive and gelling properties. nih.govresearchgate.net It is often used in bioadhesive formulations for localized drug delivery. nih.govresearchgate.net

Guar (B607891) Gum , a natural galactomannan, is used as a matrix-forming agent and release retardant. nih.govnih.gov Its ability to swell significantly in water helps in creating floating systems and controlling drug release. nih.govnih.govuad.ac.id

Chitosan (B1678972) , a biodegradable and biocompatible polysaccharide, is valued for its mucoadhesive properties. nih.govnih.govijpcbs.comjapsonline.com It has been used to formulate mucoadhesive tablets and microspheres for targeted delivery, such as to the colon or periodontal pocket. ijpcbs.comjapsonline.com

These polymers can be used alone or in combination to fine-tune the drug release profile and other characteristics of the delivery system. nih.gov For instance, chitosan has been combined with sodium alginate for mucoadhesive tablets, and guar gum has been used with HPMC and carbopol in floating bioadhesive tablets. nih.govijpcbs.com

| Polymer | Type | Key Property/Use | Example Application | Reference |

| HPMC | Synthetic | Release retardant, matrix former | Sustained-release and floating tablets | nih.govbirzeit.edunih.gov |

| Carbopol | Synthetic | Mucoadhesive, gelling agent | Bioadhesive gels and tablets | nih.govresearchgate.net |

| Guar Gum | Natural | Swelling agent, matrix former | Floating and sustained-release tablets | nih.govuad.ac.id |

| Chitosan | Natural | Mucoadhesive, biodegradable | Mucoadhesive tablets and microspheres | ijpcbs.comjapsonline.com |

Biphasic Drug Delivery Systems

Localized Drug Delivery System Development

Localized drug delivery aims to apply a therapeutic agent directly to the site of action, such as the skin or oral cavity. This approach increases the drug concentration at the target site, which can enhance efficacy while minimizing potential systemic side effects. mdpi.com

For treating periodontal diseases, local drug delivery systems are of great interest as they can deliver antimicrobial agents like metronidazole directly into the periodontal pocket. mdpi.comnih.gov This circumvents issues associated with systemic administration. mdpi.com Mucoadhesive gel formulations are a prominent delivery system for this purpose because they can remain at the application site for an extended period. mdpi.comnih.gov

Different types of gel carriers have been investigated, including hydrogels, oleogels, and bigels (a combination of hydrogel and oleogel). mdpi.com These formulations are designed to have suitable physicochemical, mechanical, and mucoadhesive properties for application to the oral mucosa. mdpi.com Studies have shown that hydrogels and bigels containing micronized metronidazole can offer better drug release compared to conventional ointments. mdpi.com Chitosan, due to its bioadhesive nature, has been formulated into microspheres for controlled release within the periodontal pocket. japsonline.com A 25% metronidazole gel is a formulation that has been widely studied for use in periodontitis patients. nih.govnih.gov In-vivo studies in dogs with induced periodontitis showed that a 15% metronidazole gel released the drug in concentrations several times higher than the minimum inhibitory concentration for periodontopathogens within the first hour of application. scielo.br

In Vitro Release and Permeation Studies

In vitro release and permeation studies are crucial for characterizing the performance of new drug delivery systems. These tests evaluate how the drug is released from the formulation and how it permeates through biological or artificial membranes, providing insights into its potential in vivo behavior.

In vitro release studies are typically conducted using dissolution apparatus, such as the USP type II rotating paddle method or dialysis bag methods. birzeit.edufabad.org.tr These studies have shown that advanced formulations can control the release of metronidazole significantly. For example, microemulsion formulations showed a slower and more controlled release over 24 hours compared to a pure drug solution, which released over 98% of the drug within 4 hours. fabad.org.tr Similarly, nanostructured lipid carriers (NLCs) demonstrated a biphasic release pattern, with an initial burst release followed by sustained release for up to 8 hours. nih.gov

Permeation studies are often performed using Franz diffusion cells with various membranes, such as excised animal skin (e.g., hairless rat skin) or mucosal tissue (e.g., porcine buccal mucosa), to predict absorption. mdpi.commdpi.comresearchgate.net One study found that a 5% N-Palmitoyl-Glycine-Histidine gel increased metronidazole permeation through rat skin by 2.7-fold compared to an aqueous solution. mdpi.com The inclusion of penetration enhancers like isopropyl myristate (IPM) can further improve drug permeation. mdpi.comresearchgate.net An ex vivo study on porcine buccal mucosa demonstrated that a bigel formulation provided a high initial permeability rate, suggesting a fast onset of therapeutic effect. mdpi.com

| Formulation | Membrane/Method | Key Finding | Reference |

| Microemulsion (S2MET) | Dialysis Bag | 62.66% of metronidazole released over 24 hours, indicating controlled release. | fabad.org.tr |

| Nanostructured Lipid Carriers (NLCs) | Dialysis Membrane | Biphasic release: initial burst followed by sustained release up to 8 hours. | nih.gov |

| N-Palmitoyl-Glycine-Histidine Gel (F5MTZ) | Excised Hairless Rat Skin | 2.7-fold higher drug permeation compared to an aqueous solution. | mdpi.com |

| Bigel with Micronized Metronidazole | Porcine Buccal Mucosa | High initial permeability rate, suggesting rapid therapeutic effect. | mdpi.com |

Dissolution Profile Characterization

No specific studies detailing the dissolution profile of Metronidazole Myristate from any drug delivery system were found. Characterization of its release kinetics, a crucial step in formulation development, is not documented in the available literature. For comparison, studies on Metronidazole tablets show dissolution rates are often evaluated in media like 0.1 M HCl, with acceptance criteria typically requiring not less than 85% of the drug to be dissolved in 60 minutes. However, the dissolution behavior of the lipophilic this compound prodrug would be expected to differ significantly from the more water-soluble Metronidazole.

In Vitro Formulation Stability Assessment

Assessment of Physical and Chemical Stability of Formulations

No information is available regarding the physical and chemical stability of formulations containing this compound. Stability studies, which are essential for determining the shelf-life of a pharmaceutical product, typically assess parameters like appearance, pH, viscosity, and drug degradation over time under various storage conditions (e.g., temperature and humidity). While extensive stability data exists for various Metronidazole formulations, including tablets and microemulsions, this data is not transferable to the distinct chemical compound this compound.

Evaluation of Drug Content Uniformity and Dissolution Rates Over Time

Consistent with the lack of stability data, there are no studies evaluating the drug content uniformity or the change in dissolution rates over time for any formulation of this compound. Such studies are critical to ensure that a product maintains its quality and performance throughout its shelf life. For Metronidazole tablets, research has shown that drug content uniformity is generally maintained during storage, although dissolution rates can sometimes decrease. Without specific research on this compound, its performance in these areas remains unknown.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Metronidazole myristate with high purity?

- Methodological Answer : Synthesis typically involves esterification reactions under controlled conditions. For example, cadmium myristate preparation (as a model) requires in-situ reactions with fatty acids and metal precursors under nitrogen to prevent oxidation . Impurity control can be achieved using chromatographic techniques (e.g., TLC/HPLC) to monitor intermediates, as outlined in pharmacopeial guidelines for related compounds like Metronidazole benzoate .

Q. Which analytical techniques are most effective for validating the chemical structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural confirmation. Chromatographic methods (e.g., reverse-phase HPLC) with UV detection, as described in pharmacopeial standards, help quantify purity and detect impurities (e.g., 2-methyl-4-nitroimidazole) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt precautions from safety data sheets (SDS) for structurally similar esters, such as avoiding inhalation/ingestion and using PPE (gloves, goggles). Immediate rinsing with water is required for eye/skin contact . Store in airtight containers under inert conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological mechanisms of this compound in cellular models?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example, in hepatocyte studies, assess ER stress markers (e.g., UPR genes) under varying fatty acid conditions, as seen in myristate-induced ceramide synthesis . Include controls with palmitate to isolate chain-length-specific effects .

Q. How should conflicting data on this compound’s biological effects be addressed (e.g., cell-type-specific responses)?

- Methodological Answer : Conduct comparative studies across cell lines (e.g., intestinal epithelial vs. hepatocytes) to identify CerS isoform expression differences, as CerS5/6 drive C14:0 ceramide synthesis in some cells but not others . Use RNAi knockdowns to validate enzyme-specific roles. Cross-reference methodologies from lipidomics studies to ensure reproducibility .

Q. What strategies optimize the synthesis of this compound for small-scale research applications?

- Methodological Answer : Scale-down protocols should prioritize reaction efficiency and purity. For example, use microreactors for precise temperature control and reduced side reactions. Monitor reaction progress via real-time FTIR or inline HPLC, adapting techniques from nanoparticle synthesis workflows . Post-synthesis, employ column chromatography for purification, referencing impurity profiles of analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.